molecular formula C21H22BNO4 B1303787 2-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-isoindole-1,3-dione CAS No. 380430-66-0

2-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-isoindole-1,3-dione

Cat. No.: B1303787
CAS No.: 380430-66-0
M. Wt: 363.2 g/mol
InChI Key: HXXPHCDZEYKJQR-UHFFFAOYSA-N
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Description

2-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-isoindole-1,3-dione is a complex organic compound that features a boron-containing dioxaborolane ring. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Mechanism of Action

Target of Action

The primary target of 2-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-isoindole-1,3-dione, also known as 2-Phthalimidomethylphenylboronic acid, pinacol ester, is typically enzymes or proteins that contain active sites capable of interacting with boronic acid derivatives. These targets often include serine proteases and other enzymes involved in cellular signaling and metabolic pathways .

Mode of Action

This compound interacts with its targets through the boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophilic groups present in the active sites of enzymes. This interaction can inhibit the enzyme’s activity by blocking substrate access or altering the enzyme’s conformation . The pinacol ester group enhances the stability and solubility of the compound, facilitating its interaction with the target enzymes.

Biochemical Pathways

The inhibition of target enzymes by 2-Phthalimidomethylphenylboronic acid, pinacol ester, affects various biochemical pathways. For instance, if the target is a serine protease, the compound can disrupt proteolytic processes essential for protein degradation and signaling. This can lead to downstream effects such as altered cell cycle progression, apoptosis, or changes in metabolic fluxes .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. The pinacol ester enhances the compound’s lipophilicity, improving its membrane permeability and bioavailability. Once absorbed, the compound is distributed to tissues where it can interact with target enzymes. Metabolism may involve hydrolysis of the ester group, releasing the active boronic acid . Excretion is typically via renal pathways.

Result of Action

At the molecular level, the compound’s action results in the inhibition of enzyme activity, leading to reduced substrate turnover and accumulation of specific intermediates. At the cellular level, this can manifest as changes in cell signaling, growth inhibition, or induction of apoptosis, depending on the specific enzymes targeted and pathways affected .

Action Environment

Environmental factors such as pH, temperature, and the presence of competing nucleophiles can influence the compound’s efficacy and stability. For example, acidic or basic conditions can affect the ionization state of the boronic acid group, altering its binding affinity to target enzymes. Similarly, high temperatures can increase the rate of hydrolysis of the pinacol ester, potentially reducing the compound’s stability .

Biochemical Analysis

Biochemical Properties

2-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-isoindole-1,3-dione plays a crucial role in biochemical reactions, particularly in the borylation of arenes and the preparation of fluorenylborolane . It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of conjugated copolymers . The nature of these interactions often involves the formation of stable complexes that enhance the reactivity and selectivity of the compound in biochemical processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound has been shown to affect the expression of specific genes involved in metabolic pathways, thereby altering the metabolic flux and overall cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s ability to form stable complexes with enzymes and proteins is key to its mechanism of action, allowing it to modulate biochemical pathways effectively.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects on cellular function and metabolic pathways . At higher doses, toxic or adverse effects may be observed, indicating a threshold beyond which the compound’s effects become detrimental.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels . The compound’s role in these pathways is crucial for maintaining cellular homeostasis and ensuring the proper functioning of biochemical processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, enhancing its biochemical activity.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for the compound’s activity and function, as it ensures that the compound is present in the right place at the right time to exert its effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-isoindole-1,3-dione typically involves the reaction of isoindole-1,3-dione with a benzyl halide derivative containing the dioxaborolane group. The reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, under inert conditions to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-isoindole-1,3-dione is unique due to its isoindole-1,3-dione moiety, which provides additional reactivity and versatility in synthetic applications. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials .

Properties

IUPAC Name

2-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BNO4/c1-20(2)21(3,4)27-22(26-20)17-12-8-5-9-14(17)13-23-18(24)15-10-6-7-11-16(15)19(23)25/h5-12H,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXXPHCDZEYKJQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CN3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378554
Record name 2-{[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-isoindole-1,3(2H)-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380430-66-0
Record name 2-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]isoindoline-1,3-dione
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-{[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-isoindole-1,3-dione
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